

An In-depth Technical Guide to 7-Iodoimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **7-Iodoimidazo[1,2-a]pyridine**

Cat. No.: **B3030450**

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Executive Summary: This document provides a comprehensive technical overview of **7-Iodoimidazo[1,2-a]pyridine**, a key heterocyclic building block in modern medicinal chemistry and drug discovery. The imidazo[1,2-a]pyridine scaffold is recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds and approved pharmaceuticals.^{[1][2][3]} The introduction of an iodine atom at the 7-position provides a versatile synthetic handle, enabling extensive structural diversification through cross-coupling reactions. This guide details the compound's core identifiers, physicochemical properties, synthesis methodologies, characteristic reactivity, and applications in the development of novel therapeutics. It is intended for researchers, chemists, and drug development professionals seeking to leverage this scaffold in their research programs.

Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a fused bicyclic 5,6-heterocycle that has garnered significant attention in medicinal chemistry.^[4] Its rigid structure and unique electronic properties make it an ideal scaffold for designing molecules that can interact with various biological targets. Several commercially available drugs, such as the hypnotic agent Zolpidem and the anxiolytic Alpidem, feature this core structure.^[2] The scaffold's utility extends across numerous therapeutic areas, with derivatives showing promise as anticancer^{[5][6]}, antituberculosis^{[3][7]}, and anti-inflammatory agents.^[2]

Halogenated derivatives, particularly iodo-substituted analogues like **7-Iodoimidazo[1,2-a]pyridine**, are of paramount importance. The carbon-iodine bond serves as a key functional group for late-stage functionalization, most notably in palladium-catalyzed cross-coupling reactions. This allows for the systematic exploration of the chemical space around the core scaffold, a critical strategy in lead optimization for drug discovery programs.^[8]

Core Identifiers and Physicochemical Properties

Accurate identification and understanding of a compound's physical properties are fundamental for its use in research and development. The key identifiers and properties for **7-Iodoimidazo[1,2-a]pyridine** are summarized below.

Chemical Identifiers

Identifier	Value	Source
CAS Number	908269-30-7	[9] [10]
Molecular Formula	C ₇ H ₅ IN ₂	[9]
Molecular Weight	244.03 g/mol	[9]
IUPAC Name	7-Iodoimidazo[1,2-a]pyridine	[9]
Canonical SMILES	C1=CC2=C(N=C1)N=C(C=C2)I	N/A
InChI Key	LXPYXLTZQOLCIZ-UHFFFAOYSA-N	[9]

Physicochemical Properties

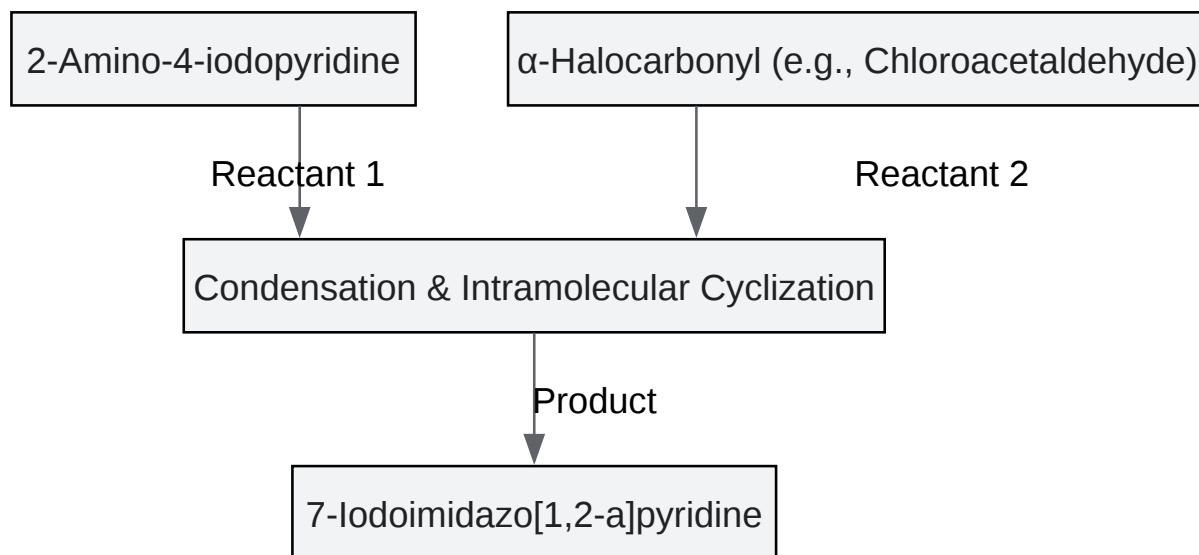
Property	Value	Notes
Physical State	Solid / Crystalline Powder	[11]
Melting Point	Data not available for the 7- iodo isomer. The related 3-iodo isomer melts at 165-170 °C.	Experimental data for the 7- iodo isomer is not consistently reported in public literature.
Boiling Point	Data not available	Heterocyclic compounds of this size often decompose before boiling at atmospheric pressure.
Solubility	Soluble in common organic solvents like DMSO, DMF, and chlorinated solvents.	Based on the properties of the parent scaffold. [12]

Synthesis of 7-Iodoimidazo[1,2-a]pyridine

The synthesis of the imidazo[1,2-a]pyridine core is well-established, typically involving the condensation and subsequent cyclization of a 2-aminopyridine derivative with a two-carbon electrophilic partner.[\[4\]](#)[\[13\]](#) For the specific synthesis of the 7-iodo derivative, the most direct approach utilizes a commercially available or synthesized 4-substituted 2-aminopyridine.

General Synthetic Workflow

A common and robust method is the reaction of 2-amino-4-iodopyridine with an α -halocarbonyl compound, such as chloroacetaldehyde or bromoacetaldehyde, followed by intramolecular cyclization.



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Caption: General workflow for the synthesis of **7-Iodoimidazo[1,2-a]pyridine**.

Example Experimental Protocol

Disclaimer: This protocol is a representative example based on established literature procedures for similar compounds and should be adapted and optimized by a qualified chemist.

- **Reaction Setup:** To a solution of 2-amino-4-iodopyridine (1.0 eq) in a suitable solvent such as ethanol or dimethylformamide (DMF), add an aqueous solution of chloroacetaldehyde (1.2 eq, ~40-50% w/w).
- **Reaction Execution:** Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
- **Work-up:** Upon completion, cool the reaction mixture to room temperature. If a precipitate has formed, it can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure.
- **Purification:** The crude product is then neutralized with a mild base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent like dichloromethane or ethyl

acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated.

- Final Purification: The final product is purified by column chromatography on silica gel or by recrystallization to yield **7-Iodoimidazo[1,2-a]pyridine** as a solid.

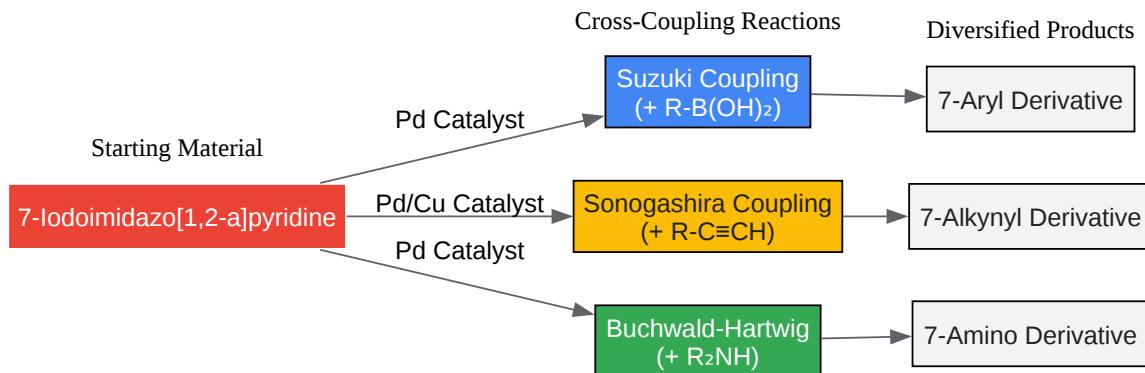
Chemical Reactivity and Applications in Drug Development

The true value of **7-Iodoimidazo[1,2-a]pyridine** for medicinal chemists lies in the reactivity of the C7-iodine bond. This position serves as a versatile anchor point for introducing a wide range of molecular fragments through transition metal-catalyzed cross-coupling reactions. This capability is essential for Structure-Activity Relationship (SAR) studies, where modifying substituents at specific positions allows for the fine-tuning of a compound's potency, selectivity, and pharmacokinetic properties.[8][12]

Key Cross-Coupling Reactions

The 7-iodo group readily participates in several powerful C-C and C-N bond-forming reactions, including:

- Suzuki Coupling: Reaction with boronic acids or esters to introduce aryl or heteroaryl groups.
- Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.
- Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, introducing diverse amine side chains.
- Heck Coupling: Reaction with alkenes to form substituted olefins.

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Caption: Key cross-coupling reactions for diversifying the **7-Iodoimidazo[1,2-a]pyridine** scaffold.

Therapeutic Applications

The imidazo[1,2-a]pyridine scaffold has been successfully employed in the development of inhibitors for various biological targets. For instance, derivatives have been synthesized and characterized as potent inhibitors of Activin-like Kinase (ALK), which is implicated in certain cancers and rare genetic diseases.^[8] Furthermore, this scaffold is a cornerstone in the development of novel agents against *Mycobacterium tuberculosis*, the causative agent of tuberculosis.^[3] The ability to modify the 7-position is often critical in achieving the desired biological activity and drug-like properties in these development programs.^[7]

Analytical Characterization

Confirmation of the structure and purity of **7-Iodoimidazo[1,2-a]pyridine** is achieved through standard analytical techniques.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H NMR: The proton spectrum will show distinct signals for the five aromatic protons on the bicyclic ring system. The chemical shifts and coupling patterns will be characteristic of the imidazo[1,2-a]pyridine core, with the electronic effect of the iodine atom influencing the shifts of adjacent protons.
- ^{13}C NMR: The carbon spectrum will display seven signals corresponding to the seven carbon atoms in the molecule. The carbon atom directly attached to the iodine (C7) will exhibit a characteristic chemical shift.[14]
- Mass Spectrometry (MS): The mass spectrum will show a prominent molecular ion peak (M^+) at an m/z value corresponding to the molecular weight of the compound (approx. 244.03). The isotopic pattern will be characteristic of a molecule containing one iodine atom.
- Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for C-H stretching of the aromatic rings and C=C/C=N bond stretching within the heterocyclic system.[14]

Safety and Handling

As with any laboratory chemical, **7-Iodoimidazo[1,2-a]pyridine** should be handled with appropriate care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times. For the parent imidazo[1,2-a]pyridine, GHS hazard statements indicate it may cause skin irritation, serious eye irritation, and respiratory irritation.[15] Similar precautions should be taken for its iodo-derivative. Consult the specific Material Safety Data Sheet (MSDS) provided by the supplier for detailed handling and disposal information.

Conclusion

7-Iodoimidazo[1,2-a]pyridine is a high-value chemical intermediate with significant applications in pharmaceutical research and drug development. Its straightforward synthesis and, most importantly, the synthetic versatility afforded by the 7-iodo substituent make it an indispensable tool for medicinal chemists. The ability to leverage modern cross-coupling chemistry to rapidly generate diverse libraries of analogues from this starting material facilitates the efficient exploration of structure-activity relationships, accelerating the discovery of new and improved therapeutics.

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- To cite this document: BenchChem. [An In-depth Technical Guide to 7-Iodoimidazo[1,2-a]pyridine]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b3030450#7-iodoimidazo-1-2-a-pyridine-cas-number-and-identifiers>

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